molecular formula C16H25BO2 B1397921 4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane CAS No. 1869934-28-0

4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane

Cat. No. B1397921
M. Wt: 260.2 g/mol
InChI Key: NHLCBLRYXWICMG-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane (TM-2MPPD) is a synthetic organic compound with a variety of applications in scientific research. It is a colorless, odorless and crystalline solid at room temperature and has a molecular formula of C16H26O2B. As a boron-containing compound, it is of particular interest due to its unique chemical and physical properties. In

Scientific Research Applications

Synthesis of Modified Phenylboronic Acid Derivatives

Spencer et al. (2002) explored the synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, investigating their inhibitory activity against serine proteases, including thrombin. These compounds demonstrated interesting coordination properties in both solid states and solutions, suggesting potential applications in designing inhibitors for specific proteins (Spencer et al., 2002).

Development of Fluorescent Probes

Nie et al. (2020) designed a novel 4-substituted pyrene derivative incorporating phenyl boronic ester, which showed significant sensitivity and selectivity for hydrogen peroxide (H2O2), enabling its application in detecting H2O2 in living cells. This highlights the compound's potential in creating sensitive diagnostic tools for biological and medical research (Nie et al., 2020).

Crystal Structure and Molecular Analysis

Coombs et al. (2006) prepared 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane and conducted a detailed study of its molecular structure using X-ray diffraction. This work contributes to understanding the compound's structural properties, which is crucial for its application in various fields, including materials science and molecular engineering (Coombs et al., 2006).

Organic Synthesis and Material Applications

Das et al. (2015) synthesized a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. This study explored their application in synthesizing boron-capped polyenes, which could serve as intermediates for creating new materials for technologies like LCDs and investigating their therapeutic potential for neurodegenerative diseases (Das et al., 2015).

Electrochemical Properties and Reactions

Tanigawa et al. (2016) conducted electrochemical analyses on sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane. Their research revealed novel insights into the β-effect of organoborate, indicating a lower oxidation potential compared to organoborane. This could open avenues for applications in electrochemical sensors and devices (Tanigawa et al., 2016).

Molecular Design and DFT Studies

Huang et al. (2021) synthesized boric acid ester intermediates and conducted crystallographic, conformational analyses, and DFT studies on the compounds. Such investigations help in the precise molecular design of materials and drugs, providing a basis for the development of novel compounds with specific properties (Huang et al., 2021).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2/c1-12(2)11-13-9-7-8-10-14(13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLCBLRYXWICMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane

CAS RN

1869934-28-0
Record name 2-(2-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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